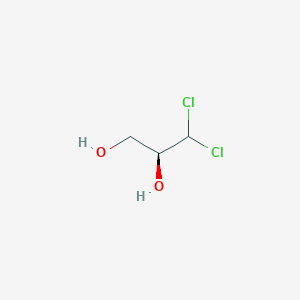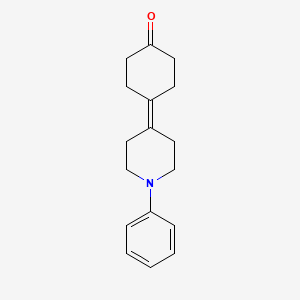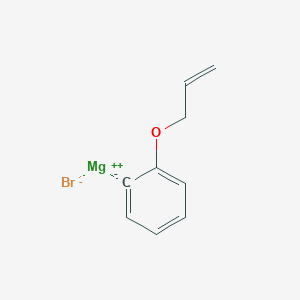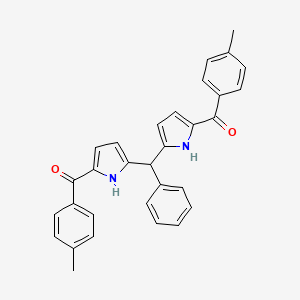
Agn-PC-008kpt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-008kpt is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-008kpt typically involves a series of well-defined chemical reactions. One common method includes the use of silver nitrate (AgNO3) and hydrochloric acid (HCl) to produce silver chloride (AgCl) as an intermediate . This intermediate is then subjected to further reactions to obtain the final compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-008kpt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen (O2) in the presence of catalysts to form different oxidation states . Additionally, it can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include silver nitrate, hydrochloric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, the reaction with hydrochloric acid is typically conducted at room temperature to produce silver chloride .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrochloric acid produces silver chloride and nitric acid as by-products . Other reactions may yield different products, such as silver oxides or other silver-containing compounds.
Aplicaciones Científicas De Investigación
Agn-PC-008kpt has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it is studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and disinfectants . In medicine, it is explored for its potential in drug delivery systems and as a component in diagnostic tools . In industry, it is used in the production of advanced materials and coatings due to its unique physical and chemical properties .
Mecanismo De Acción
The mechanism of action of Agn-PC-008kpt involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects by binding to specific proteins and enzymes, thereby altering their activity and function. This interaction can lead to various biological outcomes, such as antimicrobial effects or modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Agn-PC-008kpt include other silver-containing compounds such as silver nitrate (AgNO3), silver chloride (AgCl), and silver pentazolate (AgN5) . These compounds share some common properties, such as high reactivity and antimicrobial activity, but also have distinct differences in their chemical structure and reactivity.
Highlighting Uniqueness: What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. Unlike silver nitrate, which is highly soluble in water, this compound exhibits greater stability in various solvents, making it more versatile for different applications. Additionally, its ability to undergo a wide range of chemical reactions makes it a valuable tool in both research and industrial settings.
Propiedades
Número CAS |
171523-04-9 |
|---|---|
Fórmula molecular |
C31H26N2O2 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
[5-[[5-(4-methylbenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C31H26N2O2/c1-20-8-12-23(13-9-20)30(34)27-18-16-25(32-27)29(22-6-4-3-5-7-22)26-17-19-28(33-26)31(35)24-14-10-21(2)11-15-24/h3-19,29,32-33H,1-2H3 |
Clave InChI |
MPXJABQSGQEISL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


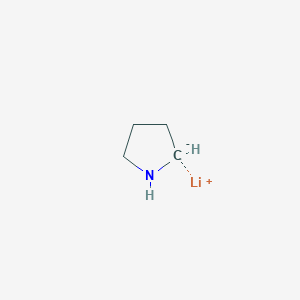
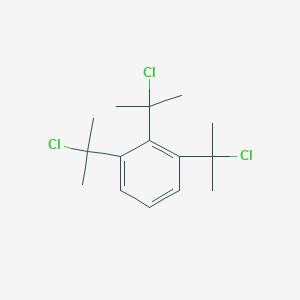
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
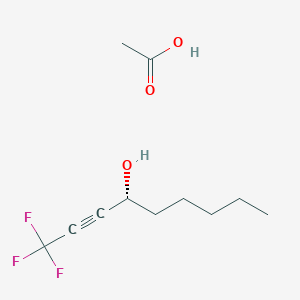
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
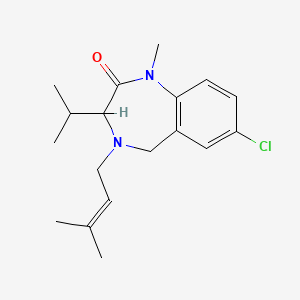
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
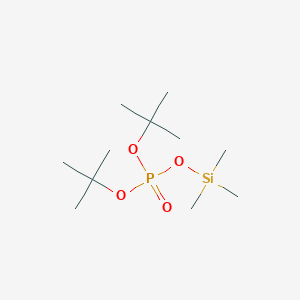
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
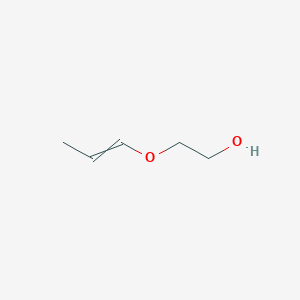
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
